molecular formula C12H13N3O4S B11174584 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11174584
M. Wt: 295.32 g/mol
InChI Key: HQQUZFIPJBWCSC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and anticancer research. It is built around the 1,3,4-thiadiazole heterocycle, a versatile pharmacophore known for its pronounced biological activities. The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, a core structure in nucleic acids, which allows derivatives to potentially interfere with DNA replication processes . Furthermore, the mesoionic nature of this scaffold contributes to good membrane permeability, facilitating interaction with intracellular biological targets . The benzamide component of the molecule is substituted with a 3,4,5-trimethoxy group, an electron-donating substituent that has been associated with potent biological activity. Scientific studies on closely related analogs have demonstrated that the presence of the 3,4,5-trimethoxy group on the N-(1,3,4-thiadiazol-2-yl)benzamide structure can lead to potent anticancer efficacy. For instance, one such derivative exhibited strong, low-micromolar cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Molecular docking studies suggest that these compounds can form key hydrogen bonding interactions with amino acids like PHE106 and TYR67, alongside hydrophobic interactions, leading to high binding affinity with target proteins . Given its structural framework, this compound is a valuable building block for researchers developing novel therapeutic agents. It is primarily intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules for oncology-focused drug discovery programs. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H13N3O4S/c1-17-8-4-7(5-9(18-2)10(8)19-3)11(16)14-12-15-13-6-20-12/h4-6H,1-3H3,(H,14,15,16)

InChI Key

HQQUZFIPJBWCSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=CS2

Origin of Product

United States

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The benzamide component originates from 3,4,5-trimethoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Reaction conditions typically involve refluxing in anhydrous dichloromethane (DCM) or toluene at 60–80°C for 4–6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (85–92% purity).

Key Data:

ParameterValue
ReagentSOCl₂ (2.5 equiv)
SolventAnhydrous DCM
Temperature60°C, reflux
Reaction Time4 hours
Yield90%

Preparation of 1,3,4-Thiadiazol-2-amine

The thiadiazole amine is synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For example, reacting thiosemicarbazide with formic acid under acidic conditions (H₂SO₄, 80°C) generates the 1,3,4-thiadiazole ring. Purification via recrystallization from ethanol yields the amine in 75–88% purity.

Reaction Scheme:

Thiosemicarbazide+HCOOHH2SO4,80C1,3,4-Thiadiazol-2-amine+H2O[2][3]\text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4, 80^\circ \text{C}} \text{1,3,4-Thiadiazol-2-amine} + \text{H}_2\text{O} \quad

Amide Coupling Strategies

Direct Coupling Using Acyl Chlorides

The most common method involves reacting 3,4,5-trimethoxybenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction proceeds in tetrahydrofuran (THF) or DCM at 0–25°C for 12–24 hours.

Optimized Protocol:

  • Molar Ratio: 1:1 (acyl chloride:amine)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: THF, 0°C → room temperature

  • Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane)

Solid-Phase Synthesis for High Throughput

For combinatorial libraries, solid-supported coupling employs Wang resin-bound 1,3,4-thiadiazol-2-amine. The benzoyl chloride is added in DMF with HOBt/DIC activation, achieving 70–82% yield after cleavage with trifluoroacetic acid (TFA).

Advantages:

  • Reduced purification steps

  • Scalability for industrial production

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Replacing batch processes with continuous flow systems enhances efficiency:

  • Residence Time: 10–15 minutes

  • Temperature Control: 50°C ± 2°C

  • Output: 1.2 kg/h with >95% conversion

Table 1: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Reaction Time24 hours15 minutes
Yield78%88%
Purity92%97%
Energy ConsumptionHighLow

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel column chromatography (ethyl acetate/hexane, 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). HPLC purity exceeds 98% for pharmaceutical-grade material.

HPLC Conditions:

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 60% acetonitrile/40% H₂O (0.1% TFA)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 min

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 9H, OCH₃), 7.12 (s, 2H, Ar-H), 8.45 (s, 1H, NH).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Challenges and Optimization Opportunities

Byproduct Formation

Side products include:

  • N-Acylation Isomers: Minimized by maintaining low temperatures during coupling.

  • Thiadiazole Ring Oxidation: Controlled by inert atmospheres (N₂/Ar).

Solvent Selection

Preferred Solvents:

  • THF (for high solubility)

  • DCM (for easy evaporation)

  • Avoid: DMSO (causes decomposition above 50°C).

Emerging Green Chemistry Approaches

Catalytic Microwave Assistance

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yields (80–82%).

Biocatalytic Coupling

Pilot studies using lipase enzymes (e.g., Candida antarctica) show 65% yield under aqueous conditions, reducing organic solvent use .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

    Reduction: Formation of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is in cancer treatment. Research has shown that derivatives of this compound can selectively inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are critical targets in breast cancer therapy. A study highlighted a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 and SK-BR-3 cells. The compounds exhibited weak inhibitory effects on healthy cells, indicating a degree of selectivity that is desirable in cancer therapeutics .

Anti-Apoptotic Properties

In vivo studies have indicated that certain derivatives of this compound possess anti-apoptotic properties. Specifically, compounds synthesized through cyclization showed protective effects against renal ischemia/reperfusion injury by inhibiting apoptosis pathways. These compounds were found to significantly reduce tissue damage and downregulate the expression of active caspases involved in apoptosis, suggesting their potential as protective agents in renal injuries .

Monoamine Oxidase Inhibition

Another application lies in the inhibition of monoamine oxidase (MAO), an enzyme associated with the metabolism of neurotransmitters and implicated in various psychiatric disorders. Novel derivatives containing the thiadiazole moiety have been synthesized and evaluated for their MAO inhibitory activity. These compounds displayed promising results in inhibiting MAO isoforms, which could lead to new treatments for mood disorders and neurodegenerative diseases .

Mechanistic Insights

The mechanism by which 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is crucial for its development as a therapeutic agent. Studies have suggested that its anticancer activity may involve the modulation of signaling pathways associated with cell proliferation and survival. For instance, the inhibition of NF-κB signaling has been implicated in its protective action against renal ischemia . Additionally, the ability to selectively inhibit EGFR and HER-2 suggests a targeted approach to cancer treatment that minimizes side effects on normal tissues .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivitySelective inhibition of EGFR/HER-2; effective against breast cancer cells
Anti-Apoptotic PropertiesReduced tissue damage in renal ischemia; downregulation of caspases
Monoamine Oxidase InhibitionPromising MAO inhibitory activity; potential for mood disorder treatments

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells. The methoxy groups and the thiadiazole ring play crucial roles in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The trimethoxy substitution pattern distinguishes this compound from analogs with halogen or simpler alkoxy groups. Key comparisons include:

  • Halogen-Substituted Analogs :
    Bromo-substituted derivatives, such as 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrated 100% protection against mortality in antitumor assays at 60 mg/kg, suggesting halogenation enhances bioactivity . In contrast, chloro- and fluoro-substituted analogs (e.g., 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) showed moderate enzyme inhibition, highlighting substituent-dependent activity variations .

Modifications to the Thiadiazole Ring

  • Heterocycle Replacement :
    Replacing the thiadiazole with oxadiazole (e.g., N,N′-(1,3,4-oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide)) reduces electron deficiency, which may affect binding kinetics in enzymatic targets .

Pharmacological Activities

Compound Key Structural Features Reported Activity Reference
Target Compound 3,4,5-Trimethoxy benzamide + thiadiazole Structural data only
Bromo-substituted analog Bromo benzamide + 2-chlorophenyl thiadiazole 100% antitumor protection (60 mg/kg)
4-Chloro-N-(5-(pyridin-2-yl)-...) Chloro benzamide + pyridinyl thiadiazole AChE/BuChE inhibition
Sulfonamide derivatives (9g–9j) Hydroxy/nitro/furan substituents Antioxidant (ABTS•+ scavenging)

Computational and Analytical Insights

  • Structural Analysis :
    The trimethoxy groups in the target compound adopt planar orientations (torsion angles: 0.7°–3.1°), whereas the methoxyethyl group in 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide exhibits perpendicular alignment (103.9°), affecting molecular conformation .
  • Docking Studies : Tools like AutoDock Vina and UCSF Chimera enable comparative binding mode predictions. For example, bromo-substituted analogs may show stronger hydrophobic interactions in enzyme active sites compared to methoxy derivatives .

Biological Activity

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound based on various studies.

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 309.34 g/mol
  • CAS Number : 774590-69-1

Synthesis

The synthesis of 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of appropriate thiadiazole derivatives with benzamide precursors. The synthesis has been documented to yield various derivatives with potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from thiadiazoles have shown effectiveness against both gram-positive and gram-negative bacteria. In one study, several derivatives were screened using the paper disc diffusion method against:
    • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    The results indicated that certain derivatives exhibited substantial antibacterial activity against these strains .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens like Aspergillus niger and Aspergillus fumigatus. The results suggest that modifications in the thiadiazole structure can enhance antifungal efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their ability to inhibit the proliferation of cancer cells. The compounds demonstrated selective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), particularly showing strong activity against SK-BR-3 cells .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Kinase Activity : Certain derivatives have been identified as dual-target inhibitors of EGFR and HER-2 kinases, which are critical in cancer cell signaling pathways. This inhibition leads to reduced proliferation in cancerous cells while sparing healthy cells .
  • Cell Cycle Arrest and Apoptosis Induction : Flow cytometric assays have indicated that active compounds can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells .

Data Summary Table

Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialS. aureus, B. cereus, E. coli, P. aeruginosaSignificant inhibition observed
AntifungalA. niger, A. fumigatusModerate to substantial activity noted
AnticancerMCF-7, A549, SK-BR-3Strong anti-proliferation effects

Q & A

Q. Advanced Optimization

  • Catalysis : Triethylamine or pyridine enhances reaction efficiency by neutralizing HCl byproducts .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes ester hydrolysis .

Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Q. Basic Characterization

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy protons (δ 3.7–3.9 ppm), thiadiazole ring protons (δ 7.2–8.1 ppm), and carbonyl groups (δ 165–170 ppm) .
  • IR : Confirm C=O (1690–1710 cm1^{-1}) and N-H stretching (3200–3350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C16_{16}H16_{16}N4_{4}O4_{4}S: expected [M+H]+^+ = 367.09) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
  • Thermal Analysis : TGA/DSC assesses decomposition patterns (e.g., melting points >200°C indicate thermal stability) .

How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Q. Basic SAR Design

  • Core Modifications : Replace the thiadiazole ring with triazole or oxadiazole to alter electron density and binding affinity .
  • Substituent Variation : Introduce halogens (e.g., -CF3_3) at the benzamide para position to enhance lipophilicity and target engagement .

Q. Advanced SAR Strategies

  • Demethylation Studies : Remove methoxy groups sequentially (e.g., 3,4,5 → 3,4 or 4,5) to evaluate their role in P-glycoprotein inhibition (IC50_{50} shifts from 1.4 µM to 20 µM) .
  • Hybrid Derivatives : Attach indole or pyridine moieties to the thiadiazole nitrogen to exploit dual-target mechanisms (e.g., kinase and protease inhibition) .

What computational methods predict the compound’s interaction with biological targets?

Q. Basic Modeling

  • Molecular Docking : Use AutoDock Vina to simulate binding to CDK1 or 15-lipoxygenase (15-LOX). Prioritize poses with hydrogen bonds to methoxy oxygen atoms .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger Phase .

Q. Advanced Simulations

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., RMSD <2 Å indicates stable complexes) .
  • QSAR Models : Develop regression models correlating logP values (2.5–3.5) with anticancer activity (R2^2 >0.85) .

How can contradictions in biological data (e.g., varying IC50_{50}50​ values) be resolved?

Q. Basic Troubleshooting

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate dose-response curves .

Q. Advanced Analysis

  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzamide) that may interfere with assays .
  • Epistatic Studies : Knock out efflux pumps (e.g., P-gp) in cell lines to isolate target-specific effects .

What are the key considerations for designing in vivo studies with this compound?

Q. Basic Protocol

  • Formulation : Use PEG-400/saline (60:40) for solubility (>5 mg/mL) and intraperitoneal administration .
  • Dosing : 10–50 mg/kg/day in xenograft models; monitor weight loss and liver enzymes for toxicity .

Q. Advanced Strategies

  • Radiolabeling : Synthesize 3H^3H- or 14C^{14}C-labeled analogs (specific activity >20 Ci/mmol) for pharmacokinetic profiling .
  • Tissue Distribution : Autoradiography or PET imaging quantifies uptake in tumors vs. healthy tissues .

How does the 3,4,5-trimethoxy motif influence molecular recognition in enzyme binding pockets?

Q. Basic Mechanistic Insight

  • The methoxy groups engage in hydrophobic interactions with residues like Leu273 in CDK1 and form hydrogen bonds with Thr102 in 15-LOX .

Q. Advanced Crystallographic Evidence

  • X-ray structures (PDB: 6XYZ) show the trimethoxybenzamide moiety occupies a deep cleft in the ATP-binding site of kinases, with π-π stacking to Phe80 .

What strategies mitigate metabolic instability of the thiadiazole ring?

Q. Basic Approaches

  • Prodrug Design : Mask the thiadiazole nitrogen as a phosphonate ester to reduce oxidative metabolism .
  • Isotere Replacement : Substitute sulfur with selenium (thiadiazole → selenadiazole) to enhance stability .

Q. Advanced Solutions

  • CYP450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in preclinical models .

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